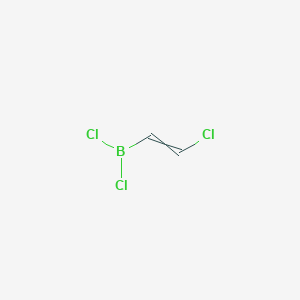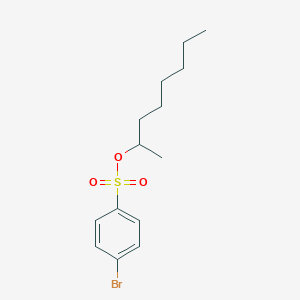
Octan-2-yl 4-bromobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 4-bromobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an octan-2-yl group attached to a 4-bromobenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 4-bromobenzene-1-sulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with octan-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-bromobenzenesulfonyl chloride+octan-2-ol→Octan-2-yl 4-bromobenzene-1-sulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Octan-2-yl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The octan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonates.
Reduction: Formation of 4-bromobenzene-1-sulfonate.
Oxidation: Formation of octanoic acid derivatives.
Applications De Recherche Scientifique
Octan-2-yl 4-bromobenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of Octan-2-yl 4-bromobenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl 4-bromobenzene-1-sulfonate: Similar structure but with an octyl group instead of octan-2-yl.
Hexyl 4-bromobenzene-1-sulfonate: Similar structure but with a hexyl group.
Butyl 4-bromobenzene-1-sulfonate: Similar structure but with a butyl group.
Uniqueness
Octan-2-yl 4-bromobenzene-1-sulfonate is unique due to the presence of the octan-2-yl group, which can impart different physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
960-37-2 |
|---|---|
Formule moléculaire |
C14H21BrO3S |
Poids moléculaire |
349.29 g/mol |
Nom IUPAC |
octan-2-yl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C14H21BrO3S/c1-3-4-5-6-7-12(2)18-19(16,17)14-10-8-13(15)9-11-14/h8-12H,3-7H2,1-2H3 |
Clé InChI |
GNYQLKDQNDWKOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
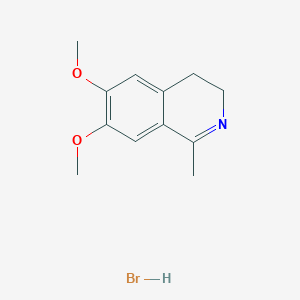
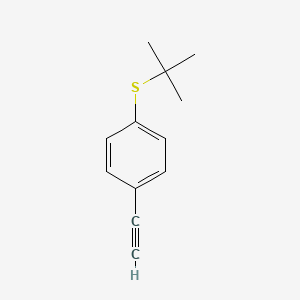
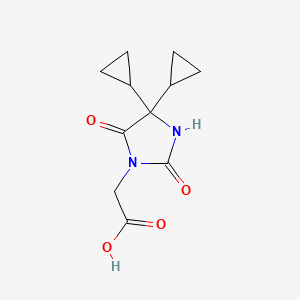


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
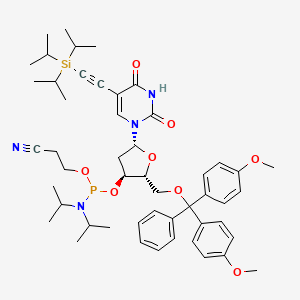
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
